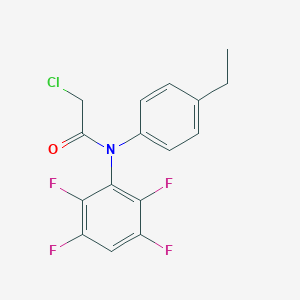
2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide
概述
描述
2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide, also known as ETPTA, is a fluorinated organic compound with a wide range of applications in scientific research. It is a white solid that is relatively stable, non-toxic, and readily soluble in a variety of organic solvents. ETPTA is used in a variety of scientific studies, including drug synthesis, protein engineering, and biochemistry.
科学研究应用
2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide has been used in a variety of scientific studies, including drug synthesis, protein engineering, and biochemistry. It has been used to synthesize a variety of drugs, including anticonvulsants, anti-inflammatory agents, and anti-cancer agents. In protein engineering, it has been used to modify the structure and activity of proteins, as well as to study protein-ligand interactions. In biochemistry, 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide has been used to study the structure and function of enzymes and other proteins, as well as to study the role of metal ions in biochemical reactions.
作用机制
2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide acts as a ligand for metal ions, forming complexes with them that can then be used in a variety of biochemical reactions. The binding of 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide to metal ions can be used to activate certain enzymes, or to inhibit the activity of other enzymes. It can also be used to study the structure and function of proteins, as well as to study the role of metal ions in biochemical reactions.
生化和生理效应
2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and cyclooxygenase. It has also been shown to activate certain enzymes, such as phospholipase A2. In addition, 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide has been shown to induce apoptosis in certain cancer cell lines, and to inhibit the growth of certain bacteria.
实验室实验的优点和局限性
The main advantage of using 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide in lab experiments is its stability and solubility in organic solvents. This makes it easy to work with, and allows for a wide range of experiments to be conducted. However, it is important to note that 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide is a relatively new compound, and therefore there is still much to be learned about its properties and effects.
未来方向
Future research on 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide could focus on its use in drug synthesis and protein engineering. It could also be used to study the structure and function of enzymes and other proteins, as well as to study the role of metal ions in biochemical reactions. Furthermore, it could be used to explore its potential as an anti-cancer agent or as an inhibitor of certain enzymes. Additionally, further research could be done to explore the mechanism of action of 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide, as well as its potential side effects. Finally, further research could be done to explore the use of 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide in other areas of scientific research, such as in the fields of organic chemistry and materials science.
属性
IUPAC Name |
2-chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF4NO/c1-2-9-3-5-10(6-4-9)22(13(23)8-17)16-14(20)11(18)7-12(19)15(16)21/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNJYZYKTNBAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2=C(C(=CC(=C2F)F)F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

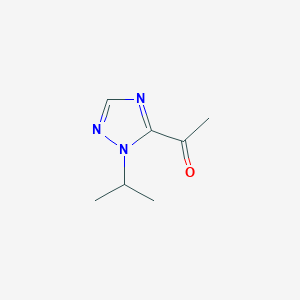
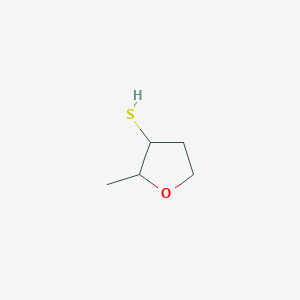
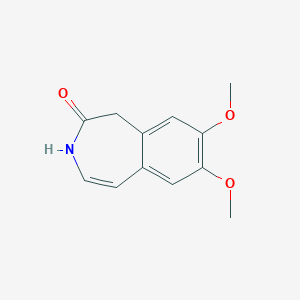
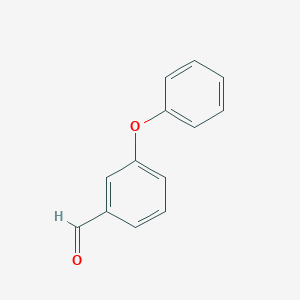

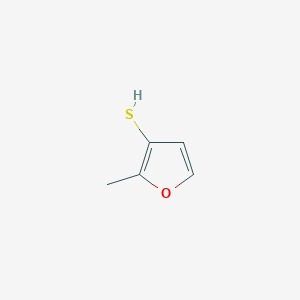
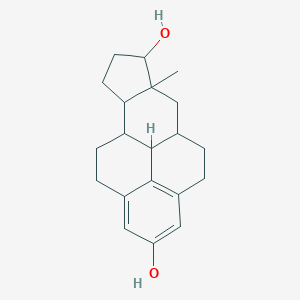
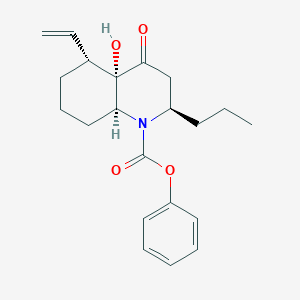
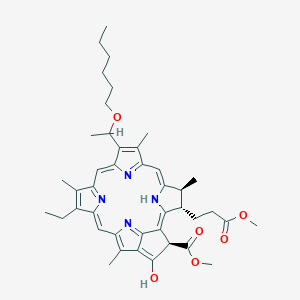
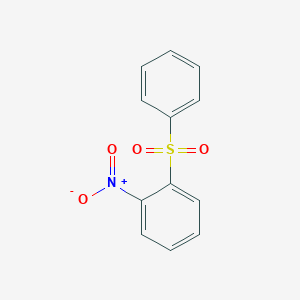
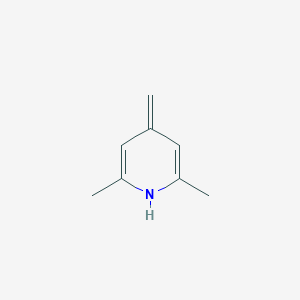

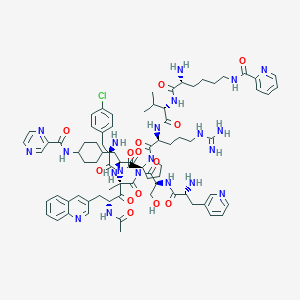
![tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B142684.png)